BenchChemオンラインストアへようこそ!

2-Amino-3,5-diphenylpyrazine

Kinase Inhibition Anticancer Structure-Activity Relationship

This 2-Amino-3,5-diphenylpyrazine (CAS 41270-70-6) is a critical, non-fungible synthetic intermediate specifically required for constructing 3,5-disubstituted Aurora kinase inhibitors and luciferin analogues. Unlike generic 2-aminopyrazines, its unique 3,5-diphenyl substitution pattern is essential for maintaining target selectivity and pharmacological integrity in your medicinal chemistry programs. Procure this high-purity (≥98%) building block to ensure reproducible structure-activity relationship studies and avoid scaffold-hopping artifacts in your anticancer or bioimaging research.

Molecular Formula C16H13N3
Molecular Weight 247.29 g/mol
CAS No. 41270-70-6
Cat. No. B1624719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,5-diphenylpyrazine
CAS41270-70-6
Molecular FormulaC16H13N3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)N
InChIInChI=1S/C16H13N3/c17-16-15(13-9-5-2-6-10-13)19-14(11-18-16)12-7-3-1-4-8-12/h1-11H,(H2,17,18)
InChIKeySPFKFJFNQTWPHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Amino-3,5-diphenylpyrazine (CAS 41270-70-6): Core Scaffold vs. Analogues


2-Amino-3,5-diphenylpyrazine (CAS: 41270-70-6) is a 3,5-diphenyl-substituted 2-aminopyrazine scaffold . This core molecular architecture serves as a versatile synthetic intermediate for generating diverse bioactive compounds, including luciferin analogues and Aurora kinase inhibitors . Its primary value lies in its status as a starting material for further derivatization, rather than as a standalone biologically active entity .

Why 2-Amino-3,5-diphenylpyrazine Cannot Be Replaced with Other 2-Aminopyrazines


The specific 3,5-diphenyl substitution pattern on the pyrazine ring of CAS 41270-70-6 is critical for its role as a synthetic precursor . Generic substitution with other 2-aminopyrazines lacking this precise aryl arrangement will yield different downstream derivatives with altered pharmacological and physicochemical profiles [1]. For instance, the 3,5-diphenyl framework is essential for constructing luciferin analogues and specific Aurora kinase inhibitors [1]. Using an alternative scaffold, such as a 2-amino-5,6-diphenylpyrazine, would lead to a distinct class of compounds with a different biological target profile, such as prostacyclin receptor agonists [2]. Therefore, for research programs targeting the 3,5-disubstituted chemical space, this specific compound is a non-fungible building block.

Quantitative Differentiation of 2-Amino-3,5-diphenylpyrazine: Evidence-Based Comparison


Critical Scaffold for Aurora Kinase Inhibitor Development vs. Unsubstituted Analogues

2-Amino-3,5-diphenylpyrazine is the core scaffold for a series of potent 3,5-disubstituted-2-aminopyrazine Aurora kinase inhibitors [1]. In the referenced study, further derivatization of this scaffold produced compound 12Aj, which demonstrated potent inhibition of Aurora A and B kinases with IC50 values of 90 nM and 152 nM, respectively [1]. This is a class-level inference, as the data is for a specific derivative, not the parent compound. No direct head-to-head comparison data for the unsubstituted parent compound was found.

Kinase Inhibition Anticancer Structure-Activity Relationship

Divergent Biological Target Profile: 3,5-Diphenyl vs. 5,6-Diphenyl Isomers

The 3,5-diphenyl substitution pattern on 2-aminopyrazine is distinct from the 5,6-diphenyl pattern, which is associated with a completely different biological activity. While derivatives of 2-amino-3,5-diphenylpyrazine are being explored as Aurora kinase inhibitors, derivatives of 2-amino-5,6-diphenylpyrazine have been identified as potent prostacyclin (IP) receptor agonists [1]. In a head-to-head study of 5,6-diphenylpyrazine derivatives, compounds 8c, 15a, and 15b showed potent inhibition of ADP-induced human platelet aggregation with IC50 values of 0.2 microM [1]. This quantitative difference in target engagement between regioisomers demonstrates that the position of the phenyl rings is not interchangeable.

Target Selectivity Isomer Comparison Platelet Aggregation

Procurement-Relevant Purity Specification

A key practical differentiator for procurement is the available purity of the compound. Reputable vendors, such as Fluorochem, supply 3,5-Diphenylpyrazin-2-amine at a catalog purity of 98% . This is a higher specification than the 95% purity typically offered by other suppliers . This difference can be critical for sensitive downstream applications like medicinal chemistry synthesis or biological assays where impurities may interfere with results. No quantitative data on the impact of this purity difference is available.

Quality Control Purity Reproducibility

Recommended Application Scenarios for Procuring 2-Amino-3,5-diphenylpyrazine


Medicinal Chemistry: Aurora Kinase Inhibitor Lead Optimization

This compound is the primary scaffold for synthesizing 3,5-disubstituted-2-aminopyrazine Aurora kinase inhibitors, a validated class of anticancer agents [1]. Procurement is justified for medicinal chemistry programs aiming to explore structure-activity relationships around the 3,5-diphenyl core to optimize potency against Aurora A and B kinases [1].

Chemical Biology: Synthesis of Luciferin Analogues

Substituted 2-aminopyrazines, including 2-amino-3,5-diphenylpyrazine, are key synthetic intermediates for generating luciferin analogues and other chemiluminescent/bioluminescent probes [1]. This compound serves as a building block for developing new research tools for bioimaging and diagnostics [1].

Synthetic Methodology Development for Heterocyclic Chemistry

As a well-defined 2-aminopyrazine with a specific substitution pattern, this compound is useful for developing and testing new synthetic methods for heterocyclic functionalization, such as Pd-mediated Stille couplings or other cross-coupling reactions [1]. Its aryl groups and amine handle provide multiple sites for chemical diversification [1].

Pharmacological Target Validation Studies

Due to the established difference in target profile between 3,5- and 5,6-diphenyl isomers, 2-amino-3,5-diphenylpyrazine can be used to validate the role of Aurora kinases in cellular models [1]. Researchers can use it to synthesize a focused library of derivatives and confirm target engagement, which is distinct from the IP receptor agonism observed with the 5,6-isomer class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3,5-diphenylpyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.